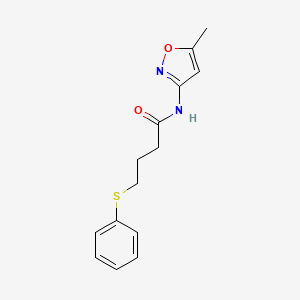

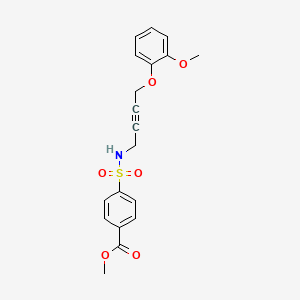

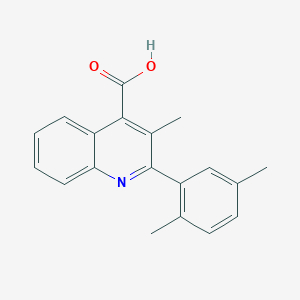

![molecular formula C14H15F3N2O3 B2939666 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate CAS No. 1185486-21-8](/img/structure/B2939666.png)

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic aromatic organic compound, and a piperidine ring, which is a type of organic compound that contains a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring and the piperidine ring in separate steps, followed by their combination. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and piperidine rings. The benzoxazole ring is aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole and piperidine rings. The benzoxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The piperidine ring, on the other hand, could undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and piperidine rings could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Piperidine-Based Derivatives : A study by Abdel‐Aziz et al. (2009) focused on synthesizing piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole compounds. These compounds exhibited significant anti-arrhythmic activity, showcasing the potential of piperidine analogs in therapeutic applications Synthesis and anti-arrhythmic activity of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives.

Antimicrobial Activity : Vankadari et al. (2013) synthesized a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles and evaluated their antimicrobial activity. The compounds showed significant antibacterial and moderate antifungal activities, highlighting the versatility of piperidine derivatives in combating microbial infections Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles.

Antifungal Agents : Sangshetti and Shinde (2010) reported an improved synthesis protocol for a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings, showcasing antifungal properties. Some compounds were as potent as standard antifungal drugs against various fungal strains, indicating the potential of these derivatives in antifungal drug development One pot synthesis and SAR of some novel 3-substituted 5,6-diphenyl-1,2,4-triazines as antifungal agents.

Synthetic Methodologies : Research by Shevchuk et al. (2012) developed a method for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, demonstrating the versatility of piperidine derivatives in chemical synthesis. This work contributes to the broader understanding of synthesizing complex molecules that might have diverse applications in scientific research A Convenient Synthesis of (1H-Azol-1-yl)piperidines.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cox-1 , suggesting that this compound may also target similar enzymes or receptors.

Mode of Action

It’s suggested that similar compounds interact with their targets, possibly through binding to the active site of the enzyme or receptor . This interaction could lead to changes in the enzyme’s activity or the receptor’s signaling, thereby affecting the physiological processes they regulate.

Biochemical Pathways

If the compound does indeed target cox-1 as suggested, it could affect the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain perception, and regulation of blood flow .

Pharmacokinetics

The compound’s molecular weight (20226) and its physical form (liquid or solid or semi-solid or lump) suggest that it could be absorbed and distributed in the body . The compound’s stability at 2-8°C suggests that it might be sensitive to temperature, which could affect its bioavailability .

Result of Action

If the compound does inhibit cox-1 as suggested, it could reduce the synthesis of prostaglandins, leading to potential anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s stability at 2-8°C suggests that it might be sensitive to temperature . Additionally, the compound’s physical form (liquid or solid or semi-solid or lump) could influence how it is administered and absorbed in the body .

Propriétés

IUPAC Name |

2-piperidin-3-yl-1,3-benzoxazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.C2HF3O2/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;3-2(4,5)1(6)7/h1-2,5-6,9,13H,3-4,7-8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKQJMZMNUFITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

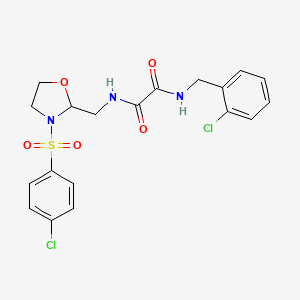

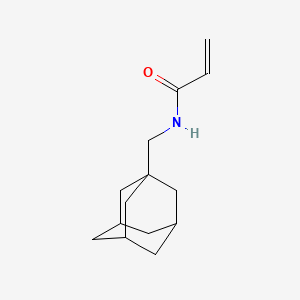

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

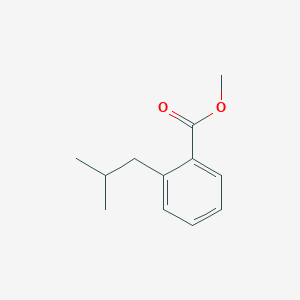

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)

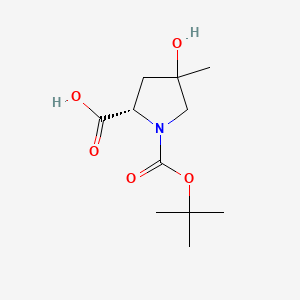

![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)